2-Ethynyl-5-isopropylthiophene
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Overview
Description
2-Ethynyl-5-isopropylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound features an ethynyl group at the second position and an isopropyl group at the fifth position of the thiophene ring.
Preparation Methods
The synthesis of 2-Ethynyl-5-isopropylthiophene can be achieved through several methods. One common approach involves the reaction of 2-bromo-5-isopropylthiophene with ethynylmagnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions .
Industrial production methods for thiophene derivatives often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
2-Ethynyl-5-isopropylthiophene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with hydrogen gas produces reduced thiophene derivatives .
Scientific Research Applications
2-Ethynyl-5-isopropylthiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-isopropylthiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer activity .
In electronic applications, the unique electronic properties of the thiophene ring, combined with the ethynyl and isopropyl substituents, contribute to the compound’s ability to conduct electricity and interact with other electronic materials .
Comparison with Similar Compounds
2-Ethynyl-5-isopropylthiophene can be compared with other thiophene derivatives, such as:
2-Ethynylthiophene: Lacks the isopropyl group, resulting in different electronic properties and reactivity.
5-Isopropylthiophene:
2,5-Diethynylthiophene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C9H10S |
---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2-ethynyl-5-propan-2-ylthiophene |
InChI |
InChI=1S/C9H10S/c1-4-8-5-6-9(10-8)7(2)3/h1,5-7H,2-3H3 |
InChI Key |
GSMGGRCFLQMSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(S1)C#C |
Origin of Product |
United States |
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